Technical Guide: (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
Technical Guide: (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
CAS Number: 113278-68-5
This technical guide provides a comprehensive overview of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, a significant chiral building block in modern organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a white to off-white solid at room temperature.[1] Its chemical structure incorporates a dioxolane ring, which serves as a protecting group for the hydroxyl and one of the carboxyl groups of (R)-malic acid. This protection strategy allows for selective reactions at the remaining carboxylic acid function.
Table 1: Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 113278-68-5 | [2] |
| Molecular Formula | C₇H₁₀O₅ | [2] |
| Molecular Weight | 174.15 g/mol | [2] |
| Melting Point | 108-112 °C | [2] |
| Appearance | Solid | [2] |
| Optical Activity | [α]20/D −3.5°, c = 1 in chloroform | [2] |
| InChI Key | IDQOCLIWDMZKBZ-SCSAIBSYSA-N | [2] |
| SMILES | CC1(C)O--INVALID-LINK--C(=O)O1 | [2] |
Spectral data, including ¹H NMR, ¹³C NMR, and FTIR, are available for this compound and are crucial for its characterization.[3][4]
Synthesis
The primary synthetic route to (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid involves the acid-catalyzed reaction of (R)-malic acid with an acetone equivalent, typically 2,2-dimethoxypropane. This reaction forms the dioxolane ring, protecting the hydroxyl group and one of the carboxylic acid groups.
Synthesis Workflow
Caption: Synthesis of the target compound from (R)-malic acid.
Experimental Protocol
The following protocol is adapted from the synthesis of the (S)-enantiomer.[5]
Materials:
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(R)-Malic acid
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
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Acetone (solvent)
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Sodium sulfate (Na₂SO₄), anhydrous
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Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
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To a solution of (R)-malic acid in acetone, add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution) until the mixture is neutralized.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to obtain a white solid.[5]
Applications in Drug Development
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. Its primary application lies in providing a chiral scaffold that can be elaborated into various active pharmaceutical ingredients (APIs).
Role as a Chiral Precursor
Caption: General application as a chiral building block in synthesis.
This compound serves as a precursor in the synthesis of:
-
(R)-Isoserine: A non-proteinogenic amino acid that is a component of some natural products and a precursor to other chiral molecules.
-
Blepharismone: A mating pheromone of the ciliate Blepharisma japonicum.
-
Glucagon Receptor Antagonists: These are potential therapeutic agents for the treatment of type 2 diabetes.
While specific drug names are not always directly linked to this intermediate in publicly available literature, its role as a chiral synthon is crucial for creating the precise stereochemistry required for biological activity in these classes of compounds.
Signaling Pathways
There is no evidence in the current scientific literature to suggest that (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is directly involved in any biological signaling pathways. Its primary role is that of a synthetic intermediate, and it is not expected to possess significant biological activity itself. The final products synthesized from this building block are the molecules designed to interact with biological targets such as receptors or enzymes.
Safety and Handling
Table 2: Hazard and Safety Information
| Category | Information | Reference(s) |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |
Standard laboratory safety protocols should be followed when handling this compound. It should be used in a well-ventilated area, and appropriate personal protective equipment should be worn to avoid contact with skin and eyes and to prevent inhalation.
Conclusion
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a key chiral intermediate with significant applications in the stereoselective synthesis of complex organic molecules. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for researchers and professionals in the pharmaceutical industry engaged in the discovery and development of new drugs. The synthetic protocol is straightforward, and the compound's properties are well-documented, facilitating its use in a variety of synthetic strategies.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid 95 113278-68-5 [sigmaaldrich.com]
- 3. (R)-(-)-2,2-DIMETHYL-5-OXO-1,3-DIOXOLANE-4-ACETIC ACID(113278-68-5) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
